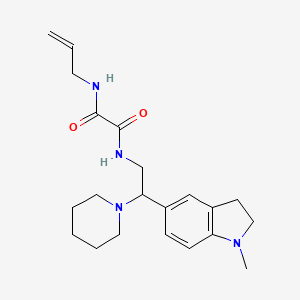

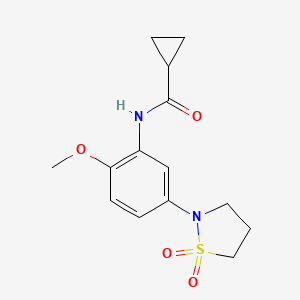

(E)-7-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive chemical properties .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthetic Access and Derivative Synthesis

Synthesis of Derivatives : The compound is used in the synthesis of various purine derivatives, which includes 6-purineselenyl and 1, 3, 4-thiadiazols. These derivatives are created using methods like nucleophilic addition reactions and confirmed through spectroscopic methods (Gobouri, 2020).

Role in Antidepressant Properties : A derivative of this compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, has been synthesized and exhibited antidepressant activity, highlighting its potential in pharmacotherapy (Khaliullin et al., 2018).

Hydrazine Functional Derivatives : Hydrazine functional derivatives, including theophylline derivatives, are widely used in medical practice for various conditions like depression, infection diseases, and hypertension. This compound's derivatives are promising substances in this regard (Korobko, 2016).

Biomedical and Pharmacological Applications

Anticancer Activity : Some purine analogues synthesized from compounds like this have been tested for their anticancer activity. Certain derivatives were found to possess very potent anticancer activity against multiple cancer cell lines (Hassan et al., 2017).

Inhibitors of Mycobacterium tuberculosis : Novel purine linked piperazine derivatives have been synthesized targeting MurB to disrupt peptidoglycan biosynthesis, thus exerting antiproliferative effects and acting as potent inhibitors of Mycobacterium tuberculosis (Konduri et al., 2020).

Cardiovascular Activity : Some derivatives of the compound have been synthesized and tested for cardiovascular activity, such as antiarrhythmic and hypotensive effects, along with their adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

Hsp90 Inhibitor Synthesis : A novel Hsp90 inhibitor has been synthesized, which shows good inhibition against Hsp90α, a molecular chaperone implicated in cancer and other diseases (Wang Xiao-long, 2011).

5-HT Receptor Affinity and Pharmacological Evaluation : The compound's derivatives have been evaluated for their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Some of these derivatives have shown potential as psychotropic agents with anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Carboxybenzyl-substituted derivatives of the compound have been synthesized as DPP-IV inhibitors, showing potential in the treatment of type 2 diabetes (Mo et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-ethyl-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-3-21-11-12(20(2)15(24)18-13(11)23)17-14(21)19-16-8-9-4-6-10(22)7-5-9/h4-8,22H,3H2,1-2H3,(H,17,19)(H,18,23,24)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIBMNZKUXQQCD-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)